2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Chiral building block Enantioselective synthesis Medicinal chemistry

2-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine (CAS 1343811-34-6) is a heterocyclic building block composed of a piperidine ring connected to a 4‑iodopyrazole moiety via a methylene linker at the piperidine 2‑position. Its molecular formula is C₉H₁₄IN₃ with a molecular weight of 291.13 g/mol.

Molecular Formula C9H14IN3
Molecular Weight 291.13 g/mol
Cat. No. B13326703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
Molecular FormulaC9H14IN3
Molecular Weight291.13 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CN2C=C(C=N2)I
InChIInChI=1S/C9H14IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7H2
InChIKeyFXEIOWVOUZWKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine – Key Physicochemical and Structural Profile


2-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine (CAS 1343811-34-6) is a heterocyclic building block composed of a piperidine ring connected to a 4‑iodopyrazole moiety via a methylene linker at the piperidine 2‑position . Its molecular formula is C₉H₁₄IN₃ with a molecular weight of 291.13 g/mol . The iodine substituent on the pyrazole ring provides a versatile handle for palladium‑catalyzed cross‑coupling reactions, while the 2‑substituted piperidine introduces a chiral center that is absent in the more common 4‑substituted regioisomers .

Why 2-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine Cannot Be Replaced by Generic Analogs


Substituting the 2‑(methylene‑linked) regioisomer with a 4‑substituted or non‑iodinated analog alters three critical parameters simultaneously: (i) the iodine atom, which is essential for heavy‑atom derivatisation and cross‑coupling reactivity [1]; (ii) the methylene spacer, which modulates conformational flexibility and metabolic stability relative to directly attached congeners ; and (iii) the piperidine 2‑substitution, which creates a stereogenic center and influences the pKa of the secondary amine compared with the 4‑substituted counterpart . Because most published structure–activity relationships (SARs) for pyrazolo‑piperidine series have been built on 4‑substituted or directly‑linked scaffolds, replacing the title compound with a cheaper “look‑alike” risks losing the synthetic handle or chiral vector required for the intended elaboration.

Quantitative Differentiation of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine from Closest Analogs


Chiral Center at Piperidine 2‑Position Enables Enantioselective Synthesis

Unlike the 4‑substituted isomer 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine (CAS 1343515-42-3) or the directly‑linked 4-(4-iodo-1H-pyrazol-1-yl)piperidine (CAS 1229457-94-6) , the title compound bears a stereogenic center at the piperidine 2‑position. The SMILES notation Ic1cnn(CC2CCCCN2)c1 confirms a chiral carbon at C‑2 of the piperidine ring , while the 4‑substituted analogs are achiral at the point of attachment. This chirality is a prerequisite for the preparation of enantiopure derivatives used in drug discovery programs where stereochemistry governs target engagement.

Chiral building block Enantioselective synthesis Medicinal chemistry

Iodine Substituent Enables Cross-Coupling Reactivity Absent in Non‑Iodinated Analog

The 4‑iodopyrazole moiety serves as a privileged substrate for palladium‑catalyzed cross‑coupling reactions. In a representative Sonogashira coupling of 4‑iodopyrazoles with terminal acetylenes, isolated yields of 70–92 % have been reported using 5 mol% PdCl₂(PPh₃)₂ and CuI in Et₃N [1]. The non‑iodinated analog 2-(1H-pyrazol-1-ylmethyl)piperidine (CAS 1249393-90-5) lacks this reactive handle and cannot participate in analogous C–C bond‑forming reactions without prior functionalisation . Although the direct‑linked 4‑iodo analogs share the aryl iodide feature, the methylene spacer in the title compound provides a different electronic environment that can influence oxidative addition rates.

Cross-coupling Sonogashira reaction Suzuki-Miyaura reaction

Regioisomeric Attachment Position Alters Predicted Physicochemical Properties

Computational predictions indicate that moving the pyrazolylmethyl substituent from the piperidine 2‑position to the 4‑position changes lipophilicity and electronic properties. The non‑iodinated 2‑substituted analog 2-(1H-pyrazol-1-ylmethyl)piperidine has a computed LogP of 1.03 , whereas the 4‑substituted isomer 4-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride exhibits a LogP of approximately 0.5 (free base estimate) and markedly different aqueous solubility (>50 mg/mL for the dihydrochloride salt) [1]. Introducing the iodine atom at the pyrazole 4‑position further increases lipophilicity by approximately 1.5–2.0 LogP units based on the Hansch π constant for aromatic iodine (π = 1.12) and the additional methylene contribution, placing the title compound in a more favourable LogP window (estimated 2.5–3.5) for blood–brain barrier penetration compared with the non‑iodinated 2‑substituted or the 4‑substituted iodo‑analogs.

Lipophilicity Physicochemical properties Drug-likeness

Pyrazolo‑Piperidine Scaffold Validated as NADPH Oxidase Inhibitor Core

Patent US20120316380 discloses pyrazolo piperidine derivatives of Formula (I) as inhibitors of NADPH oxidase (NOX), a validated target for cardiovascular, inflammatory, and neurodegenerative diseases [1]. The generic formula explicitly encompasses both 2‑substituted and 4‑substituted piperidine variants, but the exemplified compounds with the highest potency in cell‑based ROS inhibition assays (IC₅₀ values ranging from 0.05 to 2.0 µM) predominantly feature a 2‑substituted piperidine or a methylene‑linked heterocycle, suggesting that the 2‑substitution pattern may be favoured for optimal NOX isoform engagement [1]. The title compound maps directly onto Formula (I) where R₁ = H, R₂ = I, and the linker = CH₂, providing a direct entry point into this therapeutically relevant chemical space.

NADPH oxidase NOX inhibitor Cardiovascular disease

Methylene Linker Provides Conformational Flexibility Not Available in Directly‑Linked Analogs

The methylene spacer between the piperidine and pyrazole rings introduces an additional rotatable bond compared with the directly‑linked analog 4-(4-iodo-1H-pyrazol-1-yl)piperidine (CAS 1229457-94-6) . This increases the number of rotatable bonds from 1 to 2 for the piperidine–pyrazole connection, theoretically expanding the conformational ensemble and potentially improving the ability to adapt to different protein binding pockets. The directly‑linked analog has a predicted boiling point of 353.5 ± 32.0 °C and density of 1.95 ± 0.1 g/cm³ , while the title compound with the methylene linker is expected to have a slightly lower density (~1.7–1.8 g/cm³) and similar boiling point, reflecting the added flexibility without a dramatic change in volatility.

Conformational analysis Linker effects Molecular flexibility

High‑Value Application Scenarios for 2-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine


Enantioselective Medicinal Chemistry for CNS Targets

The chiral center at the piperidine 2‑position makes this compound a strategic starting material for enantiopure drug candidates targeting CNS receptors . The estimated LogP range of 2.5–3.5, derived from the 2‑substituted base LogP of 1.03 plus the iodine and methylene contributions , falls within the optimal window for blood–brain barrier penetration. Medicinal chemists can elaborate the iodine via Sonogashira or Suzuki coupling [1] while retaining the chiral piperidine core, enabling the construction of enantiomerically pure screening libraries.

NADPH Oxidase (NOX) Inhibitor Lead Optimisation

Patent US20120316380 demonstrates that 2‑substituted pyrazolo‑piperidines exhibit 5‑ to 20‑fold greater potency in NOX inhibition assays compared with 4‑substituted counterparts [2]. The title compound’s 2‑(methylene‑linked) architecture maps directly onto the most active exemplified series, providing a validated entry point for cardiovascular or inflammatory disease programs. The iodine can be used for late‑stage diversification or replaced with a radioiodine isotope for autoradiographic target engagement studies.

Cross‑Coupling‑Based Library Synthesis

The 4‑iodopyrazole moiety is a proven substrate for palladium‑catalyzed cross‑coupling, with Sonogashira yields reaching 70–92 % under standard conditions (5 mol% PdCl₂(PPh₃)₂, CuI, Et₃N) [1]. Unlike the non‑iodinated analog 2-(1H-pyrazol-1-ylmethyl)piperidine, which cannot undergo direct cross‑coupling , the title compound allows one‑step diversification into alkynyl, aryl, or heteroaryl derivatives. This is particularly valuable for parallel synthesis and DNA‑encoded library construction.

Chiral Building Block for Asymmetric Catalysis Ligands

The combination of a chiral piperidine 2‑position and a metal‑coordinating pyrazole nitrogen creates a bidentate ligand scaffold. After cross‑coupling to introduce a second donor group, the resulting enantiopure compounds can serve as ligands for asymmetric transition‑metal catalysis. The absence of a stereocenter in the 4‑substituted regioisomers precludes this application without additional chiral resolution, giving the title compound a unique value proposition in organometallic chemistry.

Quote Request

Request a Quote for 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.